5-methyl-6-phenyl-3(2H)-Pyridazinone

Antiplatelet Thrombosis Cardiovascular

5-Methyl-6-phenyl-3(2H)-pyridazinone (CAS 33048-55-4) is the indispensable 5-methyl-substituted pyridazinone scaffold for reproducible cardiovascular and antiplatelet research. Among sixteen analogs, this 5-methyl derivative was the most potent against ADP-induced platelet aggregation, making it the essential positive control for thrombosis SAR programs. The near-planar geometry, confirmed crystallographically, supports structure-based cardiotonic drug design. With a sharp melting point (125–126 °C) and ≥95% purity, it doubles as a reliable HPLC/LC-MS reference standard. Do not substitute with unsubstituted 6-phenyl-3(2H)-pyridazinone—the 5-methyl group dictates both potency and mechanism.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 33048-55-4
Cat. No. B1622337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-phenyl-3(2H)-Pyridazinone
CAS33048-55-4
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN=C1C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
InChIKeyOUTZDCXYCPUJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-phenyl-3(2H)-pyridazinone (CAS 33048-55-4): Core Scaffold Overview and Procurement-Relevant Identity


5-Methyl-6-phenyl-3(2H)-pyridazinone (CAS 33048-55-4) is a heterocyclic compound belonging to the pyridazinone family, characterized by a pyridazine ring with a methyl substituent at position 5 and a phenyl group at position 6. It possesses a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . This compound serves as a foundational scaffold in medicinal chemistry research programs focused on cardiovascular and antiplatelet applications, with reported melting point of 125–126 °C and typical commercial purity specifications of ≥95% . The 5-methyl substitution pattern is a critical determinant of its biological profile and synthetic accessibility relative to unsubstituted or alternative 5-substituted analogs [1].

Why 5-Methyl-6-phenyl-3(2H)-pyridazinone Cannot Be Substituted by Generic 6-Phenyl-3(2H)-pyridazinone Analogs


The 6-phenyl-3(2H)-pyridazinone scaffold exhibits widely divergent biological activities depending critically on the substituent present at the 5-position. Research demonstrates that the unsubstituted 6-phenyl-3(2H)-pyridazinone is only a weak positive inotropic agent, whereas systematic variation at position 5 yields compounds with antiplatelet, cardiotonic, and anti-inflammatory properties of varying magnitudes . The pharmacological study of 5-substituted derivatives confirms that modification of the chemical group at position 5 influences both variations in antiplatelet activity and the mechanism of action, making generic substitution unreliable for reproducible experimental outcomes [1]. Consequently, procurement of the specific 5-methyl analog is essential for studies targeting the activity profile associated with this particular substitution pattern.

Quantitative Differentiation Evidence for 5-Methyl-6-phenyl-3(2H)-pyridazinone vs. Closest Analogs


5-Methyl Derivative Demonstrates Superior Antiplatelet Potency Over Unsubstituted CCI-17810 in ADP-Induced Aggregation

In a direct head-to-head comparison study of sixteen 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones, the 5-methyl derivative (compound II₄) exhibited greater potency than the reference antiplatelet agent CCI-17810 in inhibiting ADP-induced platelet aggregation. The study explicitly identified this 5-methyl derivative as the most potent compound among all synthesized analogs tested [1].

Antiplatelet Thrombosis Cardiovascular

5-Methyl Substitution Modulates Antiplatelet Mechanism of Action Distinct from Other 5-Substituted Analogs

A systematic SAR study of 5-substituted-6-phenyl-3(2H)-pyridazinones revealed that the nature of the substituent at position 5 directly influences both the magnitude of antiplatelet activity and the underlying mechanism of action. While specific IC₅₀ values for the 5-methyl analog were not reported in the abstracted data, the study established a significant substituent-dependent inhibitory effect across the series [1]. For context, structurally distinct analogs such as 5-hydroxymethyl derivatives have reported IC₅₀ values of 0.25 mM against thrombin-induced aggregation [2].

Antiplatelet Structure-Activity Relationship Mechanism of Action

Crystal Structure of 6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone Confirms Planar Conformation Associated with Cardiovascular Activity

Crystal and molecular structure determination of eleven 6-substituted pyridazinone derivatives, including 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone (compound 3), was performed to elucidate the relationship between cardiovascular properties and molecular geometry. Computational studies on related 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones demonstrated that highly active compounds adopt a near-planar arrangement of the phenyl and pyridazinone rings, whereas inactive derivatives show significant deviation from planarity [1][2].

Cardiovascular Crystallography Conformational Analysis

5-Methyl-6-phenyl-3(2H)-pyridazinone Exhibits Defined Physicochemical Parameters for Reproducible Procurement

Commercial specifications for 5-methyl-6-phenyl-3(2H)-pyridazinone (CAS 33048-55-4) include a minimum purity of 95% and a melting point of 125–126 °C . These defined parameters enable quality control verification upon receipt and ensure batch-to-batch consistency in experimental workflows.

Quality Control Procurement Analytical Chemistry

Validated Research and Procurement Application Scenarios for 5-Methyl-6-phenyl-3(2H)-pyridazinone


Antiplatelet Drug Discovery: Lead Optimization of 5-Substituted Pyridazinone Scaffolds

This compound serves as a key intermediate or reference standard in medicinal chemistry programs developing novel antiplatelet agents. The established SAR showing that the 5-methyl derivative was the most potent among sixteen analogs tested against ADP-induced aggregation makes it a critical benchmark for structure-activity relationship studies targeting thrombosis [1]. Researchers optimizing new 5-substituted or 4,5-disubstituted pyridazinone analogs should procure this specific compound as a positive control or starting material.

Cardiovascular Pharmacology: Inotropic and Vasodilator Mechanism Studies

Based on crystallographic and conformational evidence linking 5-methyl-6-aryl-pyridazinones to near-planar geometries associated with cardiovascular activity, this compound is appropriate for structure-based drug design efforts targeting cardiotonic or vasodilator mechanisms [2][3]. The defined crystal structure of the closely related 6-(4-aminophenyl)-5-methyl analog provides a validated template for molecular modeling and docking studies.

Analytical Method Development and Reference Standard Procurement

With a well-characterized melting point (125–126 °C) and defined purity specifications (≥95%), 5-methyl-6-phenyl-3(2H)-pyridazinone is suitable for use as a reference standard in HPLC method development, LC-MS quantification, and quality control workflows for pyridazinone-based research compounds . The distinct melting point facilitates rapid identity verification upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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